molecular formula C12H12N2O2 B1378986 (5-(Benzyloxy)pyrimidin-2-YL)methanol CAS No. 132259-99-5

(5-(Benzyloxy)pyrimidin-2-YL)methanol

Cat. No. B1378986
CAS RN: 132259-99-5
M. Wt: 216.24 g/mol
InChI Key: GYCWCWBUQRQAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-(Benzyloxy)pyrimidin-2-YL)methanol” is a chemical compound with the molecular formula C12H12N2O2 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “(5-(Benzyloxy)pyrimidin-2-YL)methanol” consists of a pyrimidine ring attached to a benzyl group through an oxygen atom . The molecular weight of this compound is 216.24 g/mol .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety is known for its wide range of pharmacological activities and is used in the design of privileged structures in medicinal chemistry. Compounds containing pyrimidine have been reported to exhibit significant anti-fibrotic activities . Specifically, derivatives of pyrimidine have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), indicating potential development as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives are recognized for their antimicrobial capabilities. This makes them valuable in the development of new antimicrobial agents that could be more effective against resistant strains of bacteria .

Antiviral Applications

The antiviral properties of pyrimidine derivatives make them candidates for inclusion in treatments against various viral infections. Their ability to inhibit viral replication can be crucial in the development of antiviral drugs .

Antitumor Potential

Pyrimidine derivatives have been studied for their antitumor effects. They can play a role in the synthesis of compounds that may act as inhibitors for certain types of cancer cells, contributing to cancer treatment research .

Pesticidal Activities

The structure of pyrimidine derivatives has been utilized in the design of pesticides. They have shown good larvicidal activities against mosquito larvae and fungicidal activities against various fungi, which could lead to the development of new pesticides with high activity and low toxicity .

Synthesis of Heterocyclic Compounds

Pyrimidine is a key structure in the synthesis of novel heterocyclic compounds with potential biological activities. These activities span across various fields, including pest control , pharmaceuticals , and agricultural chemicals .

Kinase Inhibition

Pyrimidine scaffolds are often used as pharmacophores in the synthesis of compounds active against diverse molecular targets, including potent kinase inhibitors . These inhibitors are crucial in the treatment of diseases where kinase activity is dysregulated .

Immunomodulatory Effects

Compounds with an oxazolo[5,4-d]pyrimidine structure have been identified to have immunomodulatory effects. This application is significant in the development of drugs that can modulate the immune system to treat various diseases .

properties

IUPAC Name

(5-phenylmethoxypyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-8-12-13-6-11(7-14-12)16-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCWCWBUQRQAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Benzyloxy)pyrimidin-2-YL)methanol
Reactant of Route 2
(5-(Benzyloxy)pyrimidin-2-YL)methanol
Reactant of Route 3
Reactant of Route 3
(5-(Benzyloxy)pyrimidin-2-YL)methanol
Reactant of Route 4
(5-(Benzyloxy)pyrimidin-2-YL)methanol
Reactant of Route 5
(5-(Benzyloxy)pyrimidin-2-YL)methanol
Reactant of Route 6
(5-(Benzyloxy)pyrimidin-2-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.